molecular formula C11H11FN2O2 B13255065 Methyl 2-amino-2-(5-fluoro-1H-indol-3-yl)acetate

Methyl 2-amino-2-(5-fluoro-1H-indol-3-yl)acetate

Cat. No.: B13255065
M. Wt: 222.22 g/mol
InChI Key: DHWDZHNCJXWSQA-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(5-fluoro-1H-indol-3-yl)acetate is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a fluorinated indole ring, which can enhance its biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-2-(5-fluoro-1H-indol-3-yl)acetate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-fluoroindole.

    Amination: The 5-fluoroindole undergoes amination to introduce the amino group at the 2-position.

    Esterification: The final step involves esterification with methyl chloroacetate to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts and solvents to increase yield and purity. The process may also include purification steps like recrystallization or chromatography to ensure the final product meets the required standards .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products:

Scientific Research Applications

Methyl 2-amino-2-(5-fluoro-1H-indol-3-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, including its role as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(5-fluoro-1H-indol-3-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

    Methyl 2-(1H-indol-3-yl)acetate: A non-fluorinated analog with similar biological activities.

    5-Fluoroindole: A simpler fluorinated indole derivative used in various synthetic applications.

Uniqueness: Methyl 2-amino-2-(5-fluoro-1H-indol-3-yl)acetate is unique due to the presence of both the amino and ester functional groups, as well as the fluorine atom on the indole ring. This combination enhances its biological activity and stability compared to other indole derivatives .

Properties

Molecular Formula

C11H11FN2O2

Molecular Weight

222.22 g/mol

IUPAC Name

methyl 2-amino-2-(5-fluoro-1H-indol-3-yl)acetate

InChI

InChI=1S/C11H11FN2O2/c1-16-11(15)10(13)8-5-14-9-3-2-6(12)4-7(8)9/h2-5,10,14H,13H2,1H3

InChI Key

DHWDZHNCJXWSQA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CNC2=C1C=C(C=C2)F)N

Origin of Product

United States

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